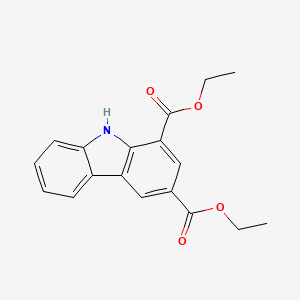
1-Benzyl-4,6-diphenylpyridine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4,6-diphenylpyridine-2(1H)-thione is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with benzyl and phenyl groups, as well as a thione group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4,6-diphenylpyridine-2(1H)-thione can be synthesized through several methods. One common approach involves the reaction of 4,6-diphenylpyridine-2-thiol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4,6-diphenylpyridine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various electrophiles or nucleophiles, along with appropriate catalysts, are used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Substituted benzyl or phenyl derivatives.
Scientific Research Applications
1-Benzyl-4,6-diphenylpyridine-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,6-diphenylpyridine-2(1H)-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl and phenyl groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
1-Benzyl-4,6-diphenylpyridine-2(1H)-one: Similar structure but with a carbonyl group instead of a thione group.
4,6-Diphenylpyridine-2-thiol: Lacks the benzyl group.
1-Benzyl-4-phenylpyridine-2(1H)-thione: Lacks one phenyl group.
Uniqueness: 1-Benzyl-4,6-diphenylpyridine-2(1H)-thione is unique due to the presence of both benzyl and phenyl groups, as well as the thione group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
76950-84-0 |
|---|---|
Molecular Formula |
C24H19NS |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
1-benzyl-4,6-diphenylpyridine-2-thione |
InChI |
InChI=1S/C24H19NS/c26-24-17-22(20-12-6-2-7-13-20)16-23(21-14-8-3-9-15-21)25(24)18-19-10-4-1-5-11-19/h1-17H,18H2 |
InChI Key |
KDTMXEULBZQRKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=CC2=S)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


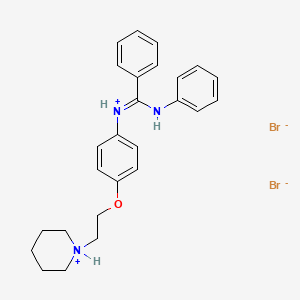
![4,4'-[Hexane-1,6-diylbis(ethylazanediyl)]bis(2-methylbenzaldehyde)](/img/structure/B14431296.png)
![N,N'-[Methylenedi(4,1-phenylene)]dinonadecanamide](/img/structure/B14431300.png)
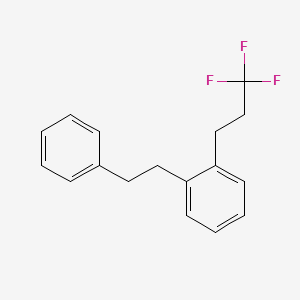
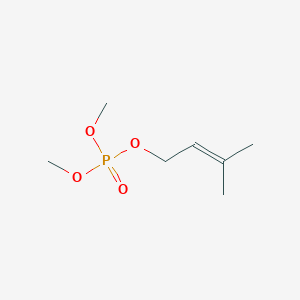
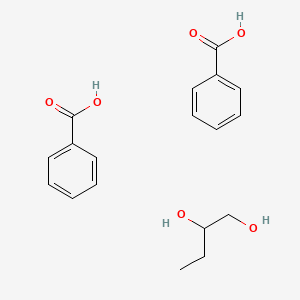
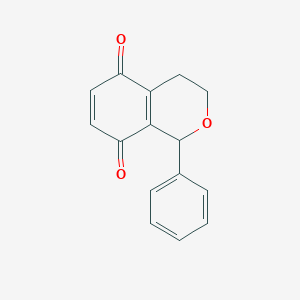
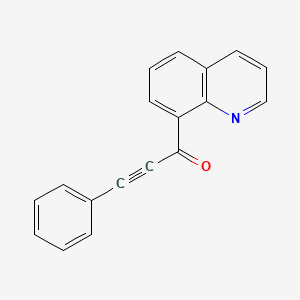
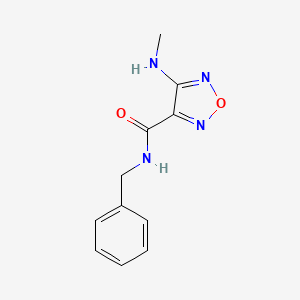
![6-Oxo-3-[2-(3-sulfophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14431353.png)

![L-Alanine, 3-[(2-sulfoethyl)dithio]-](/img/structure/B14431361.png)

